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molecular formula C8H7N3 B1652976 1-Azidoethenylbenzene CAS No. 16717-64-9

1-Azidoethenylbenzene

Cat. No. B1652976
M. Wt: 145.16 g/mol
InChI Key: CAUJWSPJKGGYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04480098

Procedure details

To a cold (-70° C.) stirred solution of lithium diisopropylamide in THF, prepared in situ by reaction of 3.63 g of freshly distilled diisopropylamine and 22 ml of 1.6M n-butyl lithium in 50 ml of hexane, were added dropwise over twenty minutes 4.05 g (30 mMoles) of thieno[3,2-c]pyridine in 20 ml of THF. The reaction mixture was stirred for twenty minutes following the addition, and then was diluted by the dropwise addition of 5.22 g (36 mMoles) of α-azido styrene in 20 ml of THF. The reaction mixture was stirred for two hours while maintaining the temperature at -70° to -50° C.; and then for an additional hour while allowing the temperature to warm to -15° C. The reaction was then quenched by the addition of 50 ml of 5% aqueous hydrochloric acid. Removal of the reaction solvent by evaporation under reduced pressure afforded 3.0 g of crude product. Purification by chromatography over silica gel, eluting with ethyl acetate, afforded 1.2 g of 2-aminothieno[3,2-c]pyridine. Mass Spec. M+ theory: 150, found: 150.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.05 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5.22 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N-:4]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.[S:21]1[C:29]2[CH:28]=[CH:27][N:26]=[CH:25][C:24]=2[CH:23]=[CH:22]1.N(C(C1C=CC=CC=1)=C)=[N+]=[N-]>C1COCC1.CCCCCC>[NH2:4][C:22]1[S:21][C:29]2[CH:28]=[CH:27][N:26]=[CH:25][C:24]=2[CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
22 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
4.05 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5.22 g
Type
reactant
Smiles
N(=[N+]=[N-])C(=C)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for twenty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at -70° to -50° C.
WAIT
Type
WAIT
Details
and then for an additional hour while allowing
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 50 ml of 5% aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Removal of the reaction solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded 3.0 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification by chromatography over silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=2C=NC=CC2S1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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